molecular formula C7H10F3NO4S B2432246 1-(Trifluoromethylsulfonyl)piperidine-3-carboxylic acid CAS No. 1098398-20-9

1-(Trifluoromethylsulfonyl)piperidine-3-carboxylic acid

Cat. No. B2432246
CAS RN: 1098398-20-9
M. Wt: 261.22
InChI Key: IQUWOGHLUXGPQM-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Physical And Chemical Properties Analysis

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are crucial building blocks in drug development due to their diverse pharmacological properties. The trifluoromethylsulfonyl group in this compound enhances its stability and lipophilicity. Researchers have explored its potential as a scaffold for designing novel drugs. For instance, modifications of the piperidine ring can lead to selective inhibitors for specific enzymes or receptors .

Agrochemicals

The trifluoromethylsulfonyl moiety contributes to the compound’s bioactivity. Researchers have investigated its use in designing agrochemicals, such as herbicides, fungicides, and insecticides. By incorporating this functional group, scientists aim to improve efficacy and selectivity in pest control .

Spiro Compounds

The spiro framework, where the piperidine ring is fused with another ring, offers unique structural diversity. Researchers have synthesized spiro derivatives of trifluoromethylsulfonyl piperidine, exploring their biological activities. These compounds may serve as potential drug candidates or agrochemicals .

Catalysis

Trifluoromethylsulfonyl piperidine derivatives have been investigated as catalysts in various reactions. Their ability to activate specific functional groups makes them valuable in asymmetric synthesis and other transformations. Researchers explore their role in promoting efficient chemical processes .

Materials Science

Functionalized piperidines play a role in materials science. Researchers have explored their use in designing polymers, liquid crystals, and other functional materials. The trifluoromethylsulfonyl group can impart desirable properties, such as solubility, stability, or optical activity .

Bioconjugation and Labeling

The trifluoromethylsulfonyl group can serve as a handle for bioconjugation. Researchers have utilized it to attach piperidine-containing molecules to proteins, peptides, or nucleic acids. This enables site-specific labeling, drug delivery, or imaging applications .

Safety And Hazards

Piperidine derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(trifluoromethylsulfonyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO4S/c8-7(9,10)16(14,15)11-3-1-2-5(4-11)6(12)13/h5H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUWOGHLUXGPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trifluoromethylsulfonyl)piperidine-3-carboxylic acid

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